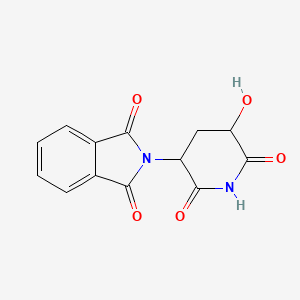








|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH:12]1[C:17](=[O:18])[NH:16][C:15](=[O:19])[CH:14]([O:20]C(=O)C)[CH2:13]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[OH:20][CH:14]1[C:15](=[O:19])[NH:16][C:17](=[O:18])[CH:12]([N:3]2[C:2](=[O:1])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]2=[O:11])[CH2:13]1
|


|
Name
|
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C1CC(C(NC1=O)=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to about room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitated product was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from acetone/petroleum ether (
|
|
Type
|
FILTRATION
|
|
Details
|
Alternatively, the precipitated, filtered product
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from acetonitrile
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1CC(C(NC1=O)=O)N1C(C2=CC=CC=C2C1=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |